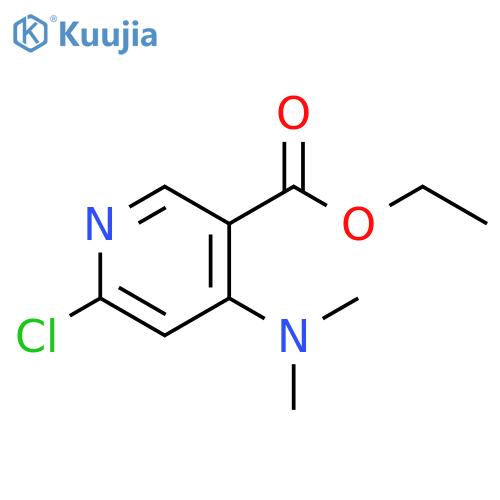

Cas no 1956324-41-6 (3-Pyridinecarboxylic acid, 6-chloro-4-(dimethylamino)-, ethyl ester)

3-Pyridinecarboxylic acid, 6-chloro-4-(dimethylamino)-, ethyl ester 化学的及び物理的性質

名前と識別子

-

- 3-Pyridinecarboxylic acid, 6-chloro-4-(dimethylamino)-, ethyl ester

-

- インチ: 1S/C10H13ClN2O2/c1-4-15-10(14)7-6-12-9(11)5-8(7)13(2)3/h5-6H,4H2,1-3H3

- InChIKey: YEYWKNGWVCBRPL-UHFFFAOYSA-N

- ほほえんだ: C1=NC(Cl)=CC(N(C)C)=C1C(OCC)=O

3-Pyridinecarboxylic acid, 6-chloro-4-(dimethylamino)-, ethyl ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A626898-1g |

Ethyl 6-chloro-4-(dimethylamino)nicotinate |

1956324-41-6 | 95+% | 1g |

$568.0 | 2024-08-03 | |

| 1PlusChem | 1P027SRQ-1g |

ethyl 6-chloro-4-(dimethylamino)nicotinate |

1956324-41-6 | 96% | 1g |

$633.00 | 2024-06-17 | |

| 1PlusChem | 1P027SRQ-500mg |

ethyl 6-chloro-4-(dimethylamino)nicotinate |

1956324-41-6 | 96% | 500mg |

$452.00 | 2024-06-17 | |

| 1PlusChem | 1P027SRQ-100mg |

ethyl 6-chloro-4-(dimethylamino)nicotinate |

1956324-41-6 | 96% | 100mg |

$176.00 | 2024-06-17 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD337469-1g |

Ethyl 6-chloro-4-(dimethylamino)nicotinate |

1956324-41-6 | 95+% | 1g |

¥3934.0 | 2023-03-12 | |

| abcr | AB487459-250mg |

Ethyl 6-chloro-4-(dimethylamino)nicotinate; . |

1956324-41-6 | 250mg |

€599.20 | 2025-02-18 | ||

| 1PlusChem | 1P027SRQ-5g |

ethyl 6-chloro-4-(dimethylamino)nicotinate |

1956324-41-6 | 96% | 5g |

$1898.00 | 2024-06-17 | |

| 1PlusChem | 1P027SRQ-250mg |

ethyl 6-chloro-4-(dimethylamino)nicotinate |

1956324-41-6 | 96% | 250mg |

$307.00 | 2024-06-17 | |

| Chemenu | CM513340-1g |

Ethyl 6-chloro-4-(dimethylamino)nicotinate |

1956324-41-6 | 95% | 1g |

$557 | 2023-03-10 | |

| abcr | AB487459-1g |

Ethyl 6-chloro-4-(dimethylamino)nicotinate; . |

1956324-41-6 | 1g |

€1148.50 | 2025-02-18 |

3-Pyridinecarboxylic acid, 6-chloro-4-(dimethylamino)-, ethyl ester 関連文献

-

Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241

-

2. Book reviews

-

4. Back matter

-

Bo Sun,Dandan Rao,Yuhai Sun RSC Adv., 2016,6, 62858-62865

-

Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160

-

M. Amirul Islam,Ahasanul Karim,Chee Wai Woon,Baranitharan Ethiraj,Abu Yousuf RSC Adv., 2017,7, 4798-4805

-

Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286

-

Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503

-

Po-Jung Huang Dalton Trans., 2020,49, 16970-16978

3-Pyridinecarboxylic acid, 6-chloro-4-(dimethylamino)-, ethyl esterに関する追加情報

3-Pyridinecarboxylic acid, 6-chloro-4-(dimethylamino)-, ethyl ester (CAS No. 1956324-41-6): A Comprehensive Overview

3-Pyridinecarboxylic acid, 6-chloro-4-(dimethylamino)-, ethyl ester, identified by its CAS number CAS No. 1956324-41-6, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyridine derivatives family, which has been widely studied due to its diverse biological activities and potential therapeutic applications.

The molecular structure of 3-Pyridinecarboxylic acid, 6-chloro-4-(dimethylamino)-, ethyl ester features a pyridine core substituted with a carboxylic acid group at the 3-position, a chlorine atom at the 6-position, and a dimethylamino group at the 4-position. The ethyl ester functionality at the carboxylic acid moiety enhances its solubility and bioavailability, making it a promising candidate for further pharmacological investigation.

In recent years, there has been growing interest in developing novel compounds that target various diseases by modulating specific biological pathways. Pyridine derivatives have shown remarkable potential in this regard, particularly in the treatment of neurological disorders, infectious diseases, and cancer. The presence of both electron-withdrawing and electron-donating groups in 3-Pyridinecarboxylic acid, 6-chloro-4-(dimethylamino)-, ethyl ester suggests that it may interact with multiple targets within biological systems, thereby exhibiting a broad spectrum of biological activities.

One of the most compelling aspects of this compound is its structural similarity to known bioactive molecules. For instance, it shares structural features with certain antiviral and anticancer agents that have already demonstrated clinical efficacy. This similarity suggests that 3-Pyridinecarboxylic acid, 6-chloro-4-(dimethylamino)-, ethyl ester may possess similar therapeutic properties and could potentially be developed into a new drug entity.

The synthesis of 3-Pyridinecarboxylic acid, 6-chloro-4-(dimethylamino)-, ethyl ester involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The chlorination step at the 6-position of the pyridine ring is particularly critical and must be carefully optimized to avoid side reactions. Advanced synthetic methodologies, such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, have been employed to improve the efficiency and scalability of the synthesis process.

In addition to its potential therapeutic applications, 3-Pyridinecarboxylic acid, 6-chloro-4-(dimethylamino)-, ethyl ester has also been explored as a key intermediate in the synthesis of more complex molecules. Its versatile structure allows for further functionalization at multiple sites, enabling chemists to design novel derivatives with enhanced biological activity or improved pharmacokinetic properties.

The pharmacological evaluation of 3-Pyridinecarboxylic acid, 6-chloro-4-(dimethylamino)-, ethyl ester has revealed several interesting findings. In vitro studies have demonstrated its ability to inhibit the activity of certain enzymes involved in disease pathways. For example, preliminary data suggest that it may interfere with the proliferation of cancer cells by inhibiting key signaling molecules. Furthermore, it has shown promise in reducing inflammation by modulating cytokine production.

The compound's interaction with biological targets is further supported by computational studies using molecular modeling techniques. These studies have helped elucidate the binding mode of 3-Pyridinecarboxylic acid, 6-chloro-4-(dimethylamino)-, ethyl ester with its intended targets at the molecular level. This information is crucial for understanding its mechanism of action and for designing more potent derivatives.

The development of new drugs often involves rigorous testing to assess their safety and efficacy before they can be approved for clinical use. Preclinical studies in cell culture and animal models have provided valuable insights into the potential therapeutic benefits of 3-Pyridinecarboxylic acid, 6-chloro-4-(dimethylamino)-, ethyl ester. These studies have shown that it can effectively modulate disease-related pathways without significant toxicity at appropriate doses.

The future prospects for 3-Pyridinecarboxylic acid, 6-chloro-4-(dimethylamino)-, ethyl ester are promising given its unique structure and biological activity. Further research is needed to fully characterize its pharmacological profile and to explore its potential as a lead compound for drug development. Collaborative efforts between synthetic chemists and pharmacologists will be essential in translating this compound from laboratory research to clinical application.

In conclusion,3-Pyridinecarboxylic acid, 6-chloro-4-(dimethylamino)-, ethyl ester (CAS No. 1956324-41-6) represents a significant advancement in pharmaceutical chemistry with potential applications across multiple therapeutic areas. Its unique structural features and demonstrated biological activity make it a valuable asset in the search for new treatments for various diseases. As research continues to uncover new insights into its mechanisms of action and therapeutic potential,3-Pyridinecarboxylic acid, 6-chloro-4-(dimethylamino)-, ethyl ester is poised to play a crucial role in future drug development efforts.

1956324-41-6 (3-Pyridinecarboxylic acid, 6-chloro-4-(dimethylamino)-, ethyl ester) 関連製品

- 1559596-80-3(4-(3-methylcyclohexyl)aminopentan-1-ol)

- 41324-66-7(benzyl (2S)-pyrrolidine-2-carboxylate)

- 2096998-65-9(1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]heptan-1-one)

- 1269151-13-4(N-(2-methylquinolin-4-yl)methylcyclopentanamine dihydrochloride)

- 1803671-39-7(6-Amino-3-(bromomethyl)-4-(difluoromethyl)-2-iodopyridine)

- 13772-90-2(2-Cyano-5-fluoronaphthalene)

- 879564-46-2(4-4-(4-methoxyphenyl)-3-(trifluoromethyl)-1,2-oxazol-5-ylbenzene-1,3-diol)

- 1804146-92-6(5-Bromo-2-(3-chloropropyl)benzoic acid)

- 2375247-93-9([(2S,4R)-4-Tert-butylpiperidin-2-yl]methanol)

- 180863-55-2(Methyl 3-(((tert-butoxycarbonyl)amino)methyl)benzoate)